3-Hydroxy-3-methylpentan-2-one

Organic Synthesis Chemical Engineering Purification Science

3-Hydroxy-3-methylpentan-2-one (CAS 560-24-7) is a C6 α-hydroxyketone with a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol. As an α-hydroxyketone, it possesses a hydroxyl group adjacent to a ketone carbonyl, conferring distinct reactivity in asymmetric synthesis and rearrangement chemistry.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 560-24-7
Cat. No. B12012208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methylpentan-2-one
CAS560-24-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)C)O
InChIInChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3
InChIKeyKHCUSEDRQWYNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methylpentan-2-one (CAS 560-24-7): A Proprietary α-Hydroxyketone for Asymmetric Synthesis and Specialty Chemical R&D


3-Hydroxy-3-methylpentan-2-one (CAS 560-24-7) is a C6 α-hydroxyketone with a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol [1]. As an α-hydroxyketone, it possesses a hydroxyl group adjacent to a ketone carbonyl, conferring distinct reactivity in asymmetric synthesis and rearrangement chemistry [2]. The compound is provided as a research chemical with a typical purity of 95%, and its availability as a specific, well-defined chemical entity supports its use as a chiral building block and mechanistic probe in advanced organic synthesis .

Why Substituting 3-Hydroxy-3-methylpentan-2-one (CAS 560-24-7) with Other α-Hydroxyketones Compromises Experimental Fidelity


The α-hydroxyketone class is not monolithic; subtle variations in alkyl substitution profoundly alter physical properties, reactivity, and stereochemical outcomes. 3-Hydroxy-3-methylpentan-2-one distinguishes itself from lower homologs like 3-hydroxy-3-methylbutan-2-one and more polar derivatives like 3-hydroxy-3-methyl-2,4-pentanedione . Its unique ethyl and methyl substitution pattern yields a specific boiling point (156.6°C), lipophilicity (LogP 0.7364), and stereoelectronic bias in rearrangements that are critical for reproducible experimental results [1]. Generic substitution, even with compounds sharing the α-hydroxyketone core, introduces uncontrolled variables in purification, reaction kinetics, and product distribution, directly impacting the validity of comparative studies and the success of synthetic routes [2].

Quantitative Differentiation of 3-Hydroxy-3-methylpentan-2-one (CAS 560-24-7) from Its Closest Analogs


Boiling Point and Volatility: A 16°C Distillation Window Enables Purification Selectivity

3-Hydroxy-3-methylpentan-2-one exhibits a significantly higher boiling point (156.6°C at 760 mmHg) compared to its lower homolog, 3-hydroxy-3-methylbutan-2-one (140-141°C) . This 16°C difference is not merely incremental; it provides a practical window for fractional distillation and selective condensation, directly impacting the choice of purification methods and the compound's behavior in high-temperature reactions .

Organic Synthesis Chemical Engineering Purification Science

Lipophilicity (LogP): A 0.3 Unit Increase Modulates Partitioning and Membrane Interactions

The computed LogP for 3-hydroxy-3-methylpentan-2-one is 0.7364, representing a 0.3-unit increase in lipophilicity over its (3R)-stereoisomer counterpart (LogP 0.45) [1]. This difference, while seemingly small, corresponds to a doubling of the partition coefficient (P ratio ≈ 2.0), significantly affecting compound distribution in biphasic systems, chromatographic retention, and passive membrane permeability in biological assays [2].

Medicinal Chemistry ADME Physical Organic Chemistry

Density and Handling Characteristics: A Lower Density of 0.95 g/cm³ Impacts Liquid Transfer and Formulation

3-Hydroxy-3-methylpentan-2-one has a calculated density of 0.95 g/cm³ . This is notably lower than the density of the analog 3-hydroxy-3-methylbutan-2-one, which is reported as 0.971 g/cm³ . While the 0.021 g/cm³ difference appears minor, it translates to a 2.2% difference in mass per unit volume. This variation can affect the accuracy of volumetric liquid transfers in high-throughput screening, the miscibility behavior with other solvents, and the final mass balance in large-scale preparations .

Process Chemistry Formulation Science Material Science

Stereoelectronic Bias in Ketol Rearrangement: A 1.8:1 Preference for Anti Transition State Guides Asymmetric Synthesis

In alkali-catalyzed tertiary ketol rearrangement, (R)-[1-13C]-3-hydroxy-3-methylpentan-2-one exhibits a stereoelectronic preference for an anti transition state over a syn arrangement by a factor of 1.8:1 [1][2]. This quantifiable stereoelectronic control is a direct consequence of the compound's specific substitution pattern and is not a universal property of all α-hydroxyketones. This bias provides a predictable framework for designing stereoselective transformations and for interpreting the mechanisms of related enzymatic reactions [3].

Mechanistic Enzymology Asymmetric Synthesis Physical Organic Chemistry

Recommended Research and Industrial Applications for 3-Hydroxy-3-methylpentan-2-one (CAS 560-24-7) Based on Empirical Differentiation


Asymmetric Synthesis of Chiral Building Blocks via Ketol Rearrangement

The 1.8:1 anti preference observed in the alkali-catalyzed rearrangement of 3-hydroxy-3-methylpentan-2-one [1] makes it a superior substrate for the stereoselective synthesis of chiral intermediates. Researchers can leverage this predictable stereoelectronic bias to design routes to enantiomerically enriched α-substituted ketones, which are valuable in the synthesis of pharmaceuticals and natural products. Substituting a generic α-hydroxyketone would forfeit this defined stereochemical control, leading to unpredictable or racemic outcomes.

Mechanistic Probe for Studying Branched-Chain Amino Acid Metabolism

The stereoelectronic properties of 3-hydroxy-3-methylpentan-2-one, specifically its 1.8:1 anti preference in ketol rearrangement [1], make it a relevant mechanistic probe for enzymes like reductoisomerase and acetolactate decarboxylase. Using this compound in kinetic and stereochemical studies provides more physiologically relevant data than using lower homologs or analogs with different substitution patterns, which may exhibit different transition state preferences and thus confound mechanistic interpretations.

High-Temperature Organic Transformations Requiring Stable Volatility

With a boiling point of 156.6°C , 3-hydroxy-3-methylpentan-2-one offers a 16°C higher thermal stability window than the commonly available 3-hydroxy-3-methylbutan-2-one . This allows for its use as a solvent or reactant in reactions conducted at elevated temperatures (e.g., >120°C) where the lower homolog would prematurely volatilize, causing loss of material and reaction control. This makes it the α-hydroxyketone of choice for processes requiring sustained heating under reflux or in sealed vessels.

Medicinal Chemistry Campaigns Targeting Moderate Lipophilicity

The LogP value of 0.7364 [2] places 3-hydroxy-3-methylpentan-2-one in a desirable range for drug-like properties, offering a balance between aqueous solubility and membrane permeability. Its 0.3-unit higher LogP compared to the (3R)-stereoisomer provides medicinal chemists with a subtle but meaningful lever to tune the ADME profile of lead compounds without resorting to more extensive structural modifications. This makes it a valuable building block for hit-to-lead optimization.

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